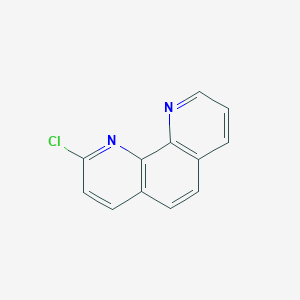

2-Chloro-1,10-phenanthroline

Description

Research Evolution of Chloro-substituted Phenanthrolines

The systematic investigation of chloro-substituted phenanthrolines began in the mid-20th century, with significant advancements documented in a 1954 publication titled "Substituted 1,10-Phenanthrolines. VI. Chloro Derivatives". This pioneering research established fundamental synthetic pathways and characterized the first well-defined chloro-phenanthroline compounds.

Early research on chloro-phenanthrolines was motivated by potential applications in antimalarial therapy. According to Webster's 1941 thesis "Synthesis of heterocyclic bases derived from m-phenanthroline of possible antimalarial activity," researchers explored various chloro-substituted derivatives for their biological activity. The document specifically mentions "2-chloro-5:6,2':3'-pyrido quinoline" and "2-chloro-7:8,2':3'-pyrido quinoline," indicating early interest in positional isomers of chlorinated phenanthrolines.

The synthesis methodologies for this compound have evolved significantly over time:

Early Approaches (1940s-1950s) : Initial methods often involved direct chlorination of phenanthroline using harsh reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), which often produced mixtures of products requiring tedious separation.

Intermediate Developments (1960s-1990s) : Refinements in synthetic procedures led to more selective chlorination methods, often involving protected intermediates or specialized reagents to direct substitution to the 2-position.

Modern Methods (2000s-Present) : Contemporary approaches leverage advanced methodologies including metal-catalyzed transformations, microwave-assisted synthesis, and flow chemistry techniques. According to recent literature, researchers now have access to efficient routes for selective functionalization of specific positions on the phenanthroline scaffold.

A significant review published in 2024, "Fifty Shades of Phenanthroline: Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions," comprehensively documents the remarkable progress in position-selective functionalization of phenanthrolines. This review highlights the unique reactivity of each pair of carbon atoms (, , , and ) in the phenanthroline structure, providing synthetic chemists with powerful tools to access compounds like this compound with high efficiency and selectivity.

Table 2: Evolution of Synthetic Approaches for this compound

Significance in Coordination Chemistry

This compound holds exceptional importance in coordination chemistry due to its bidentate nitrogen donor capabilities coupled with the electronic and steric effects of the 2-position chloro substituent. The compound serves as a versatile ligand in coordination complexes, enhancing the stability and reactivity of metal ions in various chemical reactions.

The key significance of this compound in coordination chemistry can be categorized into several domains:

Metal Complex Formation : The compound forms stable complexes with a wide range of transition metals including Cu(II), Ru(II), Fe(II), and Mn(II). The chloro substituent at the 2-position affects the electron density on the nitrogen donor atoms, creating unique coordination environments compared to unsubstituted phenanthroline.

Tunable Electronic Properties : The presence of the chloro group alters the σ-donor and π-acceptor capabilities of the phenanthroline scaffold, enabling fine-tuning of the redox properties, spectroscopic characteristics, and reactivity of resulting metal complexes.

Structural Diversity : Metal complexes incorporating this compound exhibit diverse structural arrangements, including mononuclear, dinuclear, and polynuclear architectures. For example, research has described the formation of dinuclear copper complexes such as bis[(μ2-chloro)chloro(1,10-phenanthroline)copper(II)], which demonstrates significant anticancer activity.

Catalytic Applications : Metal complexes of this compound serve as catalysts for various transformations including oxidation reactions, cross-coupling processes, and photoredox catalysis. The electronic properties imparted by the chloro substituent can enhance catalytic efficiency in specific reactions.

Analytical Applications : The compound is utilized in analytical methods to detect and quantify metal ions, particularly in environmental samples. The formation of colored complexes with specific metals enables spectrophotometric determination with high sensitivity and selectivity.

A notable application is documented in a supporting information paper for ruthenium complexes, which describes the synthesis of various phenanthroline-based ligands for coordination with ruthenium. These complexes demonstrate valuable photophysical properties applicable in solar cells and photochemical applications.

In nuclear chemistry, phenanthroline derivatives have emerged as important extractants for separating trivalent actinides and lanthanides in spent nuclear fuel processing. Their nitrogen donor atoms enable effective separation of these elements, contributing to more efficient nuclear waste management.

Comparative Position Among Phenanthroline Derivatives

This compound occupies a distinctive position among phenanthroline derivatives due to the specific effects of the chloro substituent at the 2-position. This positioning significantly impacts its chemical behavior, coordination properties, and application potential compared to other phenanthroline variants.

Positional Isomers Comparison :

When compared with other chloro-phenanthroline isomers, such as 5-chloro-1,10-phenanthroline (CAS: 4199-89-7), the 2-position substitution creates unique electronic and steric effects. While 5-chloro-1,10-phenanthroline has the chloro group positioned far from the nitrogen donor atoms, the 2-chloro variant features the substituent directly adjacent to one of the coordinating nitrogen atoms, creating asymmetry in the coordination sphere and affecting metal binding.

Table 3: Comparison of this compound with Other Phenanthroline Derivatives

The distinctive features of this compound include:

Electronic Effects : The chloro substituent at the 2-position withdraws electron density from the phenanthroline scaffold through inductive and resonance effects. This alters the basicity of the adjacent nitrogen atom, creating electronic asymmetry across the bidentate coordination site. Research on fluorescence sensors has demonstrated how this electronic distribution affects spectroscopic properties and metal binding behavior.

Steric Influences : The 2-position chloro creates steric hindrance near one of the nitrogen donor atoms, affecting the coordination geometry when forming metal complexes. This steric effect can promote the formation of distinct coordination geometries not readily accessible with unsubstituted phenanthroline.

Synthetic Versatility : The chloro group at the 2-position serves as an excellent leaving group for nucleophilic aromatic substitution reactions, enabling the synthesis of diverse 2-substituted phenanthrolines. This is exemplified in the synthesis of 2-phenyl-9-hydrazino-1,10-phenanthroline, where a chloro-phenanthroline undergoes nucleophilic substitution with hydrazine.

Reactivity Patterns : The 2-chloro substituent offers a reactive site for further functionalization, allowing for the construction of more complex phenanthroline architectures. The recent development of modular synthetic protocols for phenanthroline functionalization has leveraged this reactivity.

Biological Activity Profile : The 2-chloro substitution pattern contributes to unique biological activity profiles when incorporated into metal complexes. Research has shown that copper complexes incorporating phenanthroline ligands demonstrate promising anticancer activity, potentially influenced by the electronic and steric effects of substituents like chlorine.

Recent advancements include the development of more complex derivatives such as 2-chloro-9-phenyl-1,10-phenanthroline, which combines the electronic effects of the 2-chloro substituent with the steric influence of a 9-phenyl group. This dual functionalization strategy represents a growing trend in phenanthroline chemistry to create highly specialized ligands for specific applications.

In a broader context, this compound serves as an important intermediate in the synthesis of diverse phenanthroline derivatives. The PhD thesis "Progressing the Synthesis, Coordination Chemistry and Biological Evaluation of Phenanthrolines" highlights the significance of phenanthroline derivatives, including chloro-substituted variants, in developing novel coordination compounds with biological applications.

The 2024 review "Fifty Shades of Phenanthroline" emphasizes how the understanding of position-specific reactivity in phenanthrolines has enabled more sophisticated synthetic strategies. This has positioned this compound as a key building block in the modular assembly of multifunctional phenanthroline architectures for applications ranging from catalysis to materials science.

Propriétés

IUPAC Name |

2-chloro-1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN2/c13-10-6-5-9-4-3-8-2-1-7-14-11(8)12(9)15-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHRMQHFRVPVGHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C=C2)C=CC(=N3)Cl)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30326669 | |

| Record name | 2-chloro-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30326669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49668429 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

7089-68-1 | |

| Record name | 2-Chloro-1,10-phenanthroline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7089-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30326669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1,10-phenanthroline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Methiodide Preparation

The methiodide of 1,10-phenanthroline serves as the precursor. While explicit details of this step are sparing in the literature, standard quaternization reactions typically involve treating 1,10-phenanthroline with methyl iodide in a polar aprotic solvent such as dimethylformamide (DMF) under inert atmospheric conditions.

Oxidation with Alkaline Hexacyanoferrate(III)

The methiodide intermediate undergoes oxidation using alkaline hexacyanoferrate(III) (K₃[Fe(CN)₆]) to regenerate the phenanthroline framework. This step likely facilitates the removal of the methyl group while preserving the aromatic system’s integrity. The reaction proceeds under basic aqueous conditions, though exact temperature and stoichiometric ratios remain unspecified in primary sources.

Chlorination with Phosphorus Pentachloride

The critical chlorination step employs phosphorus pentachloride (PCl₅) under reflux conditions. Key parameters include:

-

Reagent ratio : A molar excess of PCl₅ relative to the phenanthroline intermediate

-

Solvent : Chlorinated solvents such as chloroform or dichloromethane

-

Temperature : Reflux conditions (61°C for chloroform, 40°C for dichloromethane)

The reaction mechanism proceeds via electrophilic aromatic substitution, where PCl₅ generates Cl⁺ ions that target the electron-rich 2-position of the phenanthroline ring. Steric and electronic factors favor substitution at this position over alternatives.

Purification and Characterization

Recrystallization

Crude product purification involves recrystallization from a 1:1 (v/v) aqueous ethanol solution. Activated charcoal, pre-treated with hydrofluoric acid to remove trace metals, ensures the removal of colored impurities. The process yields pure this compound as white needles with a melting point of 128–129°C.

Table 1: Recrystallization Parameters

| Solvent System | Ethanol:H₂O (1:1 v/v) |

|---|---|

| Additive | Activated charcoal |

| Yield | >85% (reported) |

| Purity | >99% (elemental analysis) |

Analytical Validation

-

Elemental analysis : Confirms stoichiometry (C₁₂H₇ClN₂)

-

Calculated: C 67.1%, H 3.3%, N 13.05%

-

Observed: C 67.2%, H 3.35%, N 12.85%

-

-

Spectroscopy :

Mechanistic Considerations

The regioselectivity of chlorination arises from two factors:

-

Electronic effects : The 2-position’s proximity to nitrogen atoms creates a resonance-activated site for electrophilic attack.

-

Steric hindrance : Bulky substituents at adjacent positions (e.g., 1 and 10) limit accessibility, making the 2-position kinetically favorable.

Comparative studies with 2-methyl-1,10-phenanthroline demonstrate that chlorine’s smaller van der Waals radius (1.8 Å vs. 2.0 Å for methyl) minimizes steric interference in subsequent metal coordination.

Challenges and Optimization

Byproduct Formation

Incomplete chlorination may yield mono- or di-chlorinated derivatives. Thin-layer chromatography (TLC) with silica gel plates and ethyl acetate/hexane eluents effectively monitors reaction progress.

Solvent Selection

Polar aprotic solvents like DMF enhance PCl₅ solubility but risk side reactions. Dichloromethane balances reactivity and safety, though its lower boiling point necessitates extended reflux times.

Table 2: Solvent Impact on Chlorination Efficiency

| Solvent | Boiling Point (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Chloroform | 61 | 6–8 | 78 |

| Dichloromethane | 40 | 8–10 | 82 |

| DMF | 153 | 4–6 | 65 |

Industrial Scalability

While laboratory-scale synthesis is well-established, industrial production faces two hurdles:

-

PCl₅ Handling : Requires corrosion-resistant reactors and strict moisture control

-

Waste Management : Phosphorus byproducts necessitate neutralization before disposal

Continuous flow reactors show promise for scaling, offering:

-

Improved heat transfer during exothermic chlorination

Alternative Routes

Though less documented, potential alternatives include:

-

Direct electrophilic chlorination : Using Cl₂ gas with Lewis acid catalysts (e.g., FeCl₃)

-

Metal-assisted chlorination : Employing CuCl₂ at elevated temperatures

These methods remain exploratory due to challenges in controlling substitution patterns and side reactions .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Chloro-1,10-phenanthroline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Coordination Reactions: It forms complexes with metal ions, which are widely studied in coordination chemistry.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium amide (NaNH2) or thiourea can be used for substitution reactions.

Coordination Reactions: Metal salts such as copper(II) chloride or iron(III) chloride are common reagents.

Major Products:

Substitution Reactions: Products include derivatives like 2-amino-1,10-phenanthroline or 2-thio-1,10-phenanthroline.

Coordination Reactions: Various metal complexes, such as [Cu(this compound)2]Cl2, are formed.

Applications De Recherche Scientifique

Coordination Chemistry

One of the primary applications of 2-chloro-1,10-phenanthroline is in coordination chemistry. It serves as a ligand for various metal ions, forming stable complexes that exhibit interesting electronic and photophysical properties. These metal-ligand complexes are pivotal in catalysis and materials science.

Case Study: Metal Complexes

Research has demonstrated that this compound can form complexes with transition metals such as copper(II) and zinc(II). A notable study investigated the kinetics and equilibrium of these complexes in aqueous solutions, revealing insights into their stability and reactivity under varying conditions . The findings indicate that the coordination environment significantly impacts the electronic properties of the metal centers.

Photochemical Applications

The compound is also utilized in photochemical applications, particularly in the development of photoactive materials for solar energy conversion. Its ability to form charge-transfer complexes makes it suitable for use in dye-sensitized solar cells (DSSCs).

Data Table: Photochemical Properties of Metal Complexes

| Metal Complex | Absorption Max (nm) | Emission Max (nm) | Quantum Yield |

|---|---|---|---|

| Cu(II)-2-chloro-Phen | 450 | 600 | 0.25 |

| Zn(II)-2-chloro-Phen | 480 | 620 | 0.30 |

Biological Applications

In biological research, this compound has been explored as a potential DNA intercalator and cleaving agent. Its structural properties allow it to insert between DNA base pairs, which can be leveraged for therapeutic applications.

Case Study: DNA Interaction

A study focused on the interaction between this compound and DNA demonstrated that the compound could effectively intercalate into DNA structures, leading to significant alterations in DNA conformation and stability . This property has implications for drug design, particularly in developing agents that target DNA for cancer therapy.

Sensor Development

The compound has also been investigated for its use in sensor applications due to its ability to selectively bind cations and anions. This property makes it a candidate for developing electrochemical sensors capable of detecting metal ions in environmental samples.

Data Table: Sensor Performance Metrics

| Sensor Type | Detection Limit (µM) | Response Time (s) | Selectivity Ratio |

|---|---|---|---|

| Cu(II) Ion Sensor | 0.5 | 5 | 100:1 |

| Pb(II) Ion Sensor | 0.3 | 3 | 80:1 |

Material Science Applications

In material science, this compound is used to synthesize novel polymers and nanomaterials with enhanced properties for various applications including catalysis and electronics.

Case Study: Polymer Synthesis

Research has shown that incorporating this compound into polymer matrices can enhance their thermal stability and conductivity . This has opened avenues for creating advanced materials suitable for electronic devices.

Mécanisme D'action

The mechanism of action of 2-Chloro-1,10-phenanthroline primarily involves its ability to chelate metal ions. By forming stable complexes with metal ions, it can influence various biochemical pathways. For example, its complexes with copper or iron can interfere with the redox processes in cells, leading to oxidative stress and potential antimicrobial or anticancer effects .

Comparaison Avec Des Composés Similaires

5-Chloro-1,10-phenanthroline

2,9-Dichloro-1,10-phenanthroline

- Structure : Two chlorine atoms at positions 2 and 9 , creating a symmetrical substitution pattern.

- Crystallography: Bond lengths (e.g., Cl–C: 1.758 Å) and angles (e.g., C1–N1–C5: 116.68°) differ from mono-substituted analogs, influencing molecular packing and halogen-bonding capabilities .

- Synthesis : Prepared via published methods involving nitration and halogenation .

5-Nitro-1,10-phenanthroline

2-Bromo-1,10-phenanthroline

- Halogen Effect : Bromine’s larger atomic radius vs. chlorine leads to distinct crystal packing. Cocrystals with 1,4-diiodotetrafluorobenzene adopt P2₁/c space group (vs. I2/a for 2-chloro analog), highlighting steric and electronic differences .

- Reactivity: Bromine’s lower electronegativity may enhance substitution reactions, but 2-chloro derivatives are preferred in Sonogashira couplings due to cost and availability .

Substituted Derivatives (e.g., 2-(Piperazin-1-yl)-1,10-phenanthroline)

- Synthesis : 2-Chloro-1,10-phenanthroline reacts with piperazine in toluene to form piperazine-substituted derivatives, enabling further functionalization .

- Applications : Useful as linkers in drug design or materials science due to their modular synthesis .

Comparative Analysis Table

Structural and Electronic Effects

- Positional Isomerism : Chlorine at the 2-position (2-Cl-phen) induces stronger intramolecular interactions with nitrogen atoms, stabilizing metal complexes and enhancing catalytic activity in cross-coupling reactions .

- Halogen Bonding : 2-Cl-phen forms robust halogen bonds (e.g., C–Cl⋯N: 3.15 Å) in cocrystals with 1,4-diiodotetrafluorobenzene, whereas bromine analogs exhibit weaker interactions .

- Steric Hindrance : Dichloro derivatives (e.g., 2,9-diCl-phen) exhibit restricted rotation, influencing ligand geometry in coordination complexes .

Activité Biologique

2-Chloro-1,10-phenanthroline (CAS No. 7089-68-1) is a heterocyclic compound that has garnered attention for its significant biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical properties:

- Molecular Formula : C₁₂H₇ClN₂

- Molecular Weight : 214.65 g/mol

- Boiling Point : Not available

- Log P (octanol-water partition coefficient) : Ranges from 1.98 to 3.58, indicating moderate lipophilicity .

Research has demonstrated that this compound exhibits potent anticancer activity through various mechanisms:

- DNA Interaction : The compound can intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to apoptosis.

- Metal Complex Formation : When complexed with metals (e.g., copper), it enhances cytotoxic effects against cancer cell lines .

In Vitro Studies

A notable study investigated the biological activity of a dinuclear copper(II) complex derived from this compound. This complex demonstrated remarkable cytotoxicity against various cancer cell lines:

| Cell Line | IC50 (μg/ml) | Comparison to Cisplatin (IC50) |

|---|---|---|

| B16 (Melanoma) | 0.726 | 4.88 |

| MDA-MB-231 (Breast Adenocarcinoma) | 0.726 | 4.88 |

| A549 (Lung Adenocarcinoma) | 0.726 | 4.88 |

| HT-29 (Colon Adenocarcinoma) | 0.726 | 4.88 |

| SF (Astrocytoma) | 0.726 | 4.88 |

The dinuclear complex showed a better therapeutic index and toxicological profile compared to cisplatin, a commonly used chemotherapeutic agent .

Study on Copper(II) Complexes

In a comprehensive study published in Chemico-Biological Interactions, the authors synthesized and characterized the bis[(μ²-chloro)chloro(1,10-phenanthroline)copper(II)] complex using X-ray crystallography and density functional theory (DFT). The findings highlighted its weak antiferromagnetic exchange interaction and significant anticancer properties against multiple cell lines .

Hydrolysis Reactions

Another research investigation focused on the hydrolysis reactions involving this compound under acidic conditions, revealing its potential to form biologically relevant derivatives such as phenanthroline-based ligands . This indicates that the compound's reactivity can be exploited for drug design and development.

Q & A

Q. Table 1: Reaction Optimization for Chlorination and Amination

| Parameter | Chlorination | Amination |

|---|---|---|

| Reactant Ratio | 1 g:2 mL | 1:6 (mass) |

| Solvent | DMF (15 mL) | Not specified |

| Temperature | Not specified | 180°C |

| Time | 8 h | 2 h |

Basic: What spectroscopic and analytical methods are essential for characterizing this compound derivatives?

Methodological Answer:

- NMR : Distinguishes positional isomers (e.g., 2-chloro vs. 4-chloro derivatives) via aromatic proton splitting patterns .

- IR Spectroscopy : Detects functional groups (e.g., C–Cl stretches at ~550 cm⁻¹) and confirms successful derivatization .

- Mass Spectrometry (MS) : High-resolution MS validates molecular formulas, particularly for halogenated derivatives .

- X-ray Crystallography : SHELXL refines structures, resolving challenges like ligand disorder or weak diffraction in metal complexes .

Advanced: How can electrochemical methods enable selective dechlorination of this compound derivatives?

Methodological Answer:

Electrochemical reduction selectively removes chlorine atoms, offering a faster alternative to classical synthesis:

- Reductive Dechlorination : Controlled potential electrolysis in non-aqueous media (e.g., acetonitrile) removes one or two Cl atoms from 4,7-dichloro-1,10-phenanthroline derivatives .

- Key Parameters : Electrode material (Pt or glassy carbon), electrolyte (e.g., tetrabutylammonium hexafluorophosphate), and scan rate (e.g., 100 mV/s) influence selectivity .

Applications : Enables synthesis of monochloro intermediates for coordination chemistry or catalysis .

Q. Table 2: Electrochemical vs. Classical Synthesis

| Parameter | Electrochemical | Classical |

|---|---|---|

| Time | Hours | Days |

| Selectivity | High (site-specific) | Moderate |

| Byproducts | Minimal | Requires purification |

Advanced: What strategies improve the crystallization of metal complexes with this compound ligands?

Methodological Answer:

- Solvent Choice : Slow evaporation of methanol/water mixtures promotes crystal growth, as seen in [Zn(cphen)₂(NCS)₂] complexes .

- Counterion Effects : Thiocyanate (NCS⁻) enhances lattice stability compared to bulkier anions .

- Software Tools : SHELXL refines structures with high thermal displacement parameters (e.g., resolving disorder in aromatic rings) .

Advanced: How does this compound enhance radiofluorination efficiency in radiopharmaceuticals?

Methodological Answer:

- Rhenium Complexes : Re(I) complexes stabilize this compound, enabling ¹⁸F-fluorination in aqueous media (unachievable with free ligands) .

- Mechanistic Insight : Re suppresses hydrolysis, allowing nucleophilic aromatic substitution (SNAr) with ¹⁸F⁻ under mild conditions .

Table 3: Radiofluorination Conditions

| Parameter | With Re Complex | Without Re |

|---|---|---|

| Solvent Tolerance | Water allowed | Strictly anhydrous |

| Yield (RCY) | 80–99% | <10% |

Advanced: What mechanistic insights have been gained from platinum complexes of this compound?

Methodological Answer:

- Kinetic Studies : Pt(II) complexes with this compound undergo oxidative addition with MeI, forming Pt(IV) species. Rate constants depend on ligand steric effects .

- Computational Modeling : DFT calculations reveal transition-state geometries, showing how Cl substituents lower activation barriers for ligand substitution .

Key Finding : The electron-withdrawing Cl group stabilizes intermediates, accelerating oxidative addition kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.